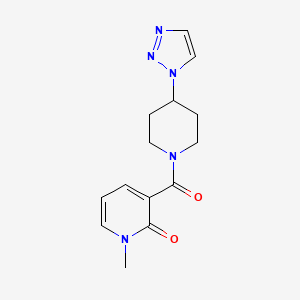
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
科学的研究の応用
HDAC Inhibition
This compound has been found to be a potent inhibitor of a class-I isoform of HDACs (HDAC2) with IC50 values in the low micromolar range . HDACs are enzymes that remove acetyl groups from lysine residues in histone proteins, and their inhibition can have significant implications in cancer treatment .
Cytotoxic Activity
The compound has shown cytotoxic activity against various cancer cell lines. For instance, it has been found to exhibit cytotoxicity towards BT-474 (breast cancer), HeLa (cervical cancer), MCF-7 (breast cancer), NCI-H460 (lung cancer), and HaCaT cells .
Tubulin Polymerization Inhibition
The compound has been found to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton. Inhibiting tubulin polymerization can disrupt cell division and is a common strategy in cancer treatment .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a process that is often dysregulated in cancer cells. Inducing apoptosis can help to eliminate cancer cells .
Cell Cycle Arrest
The compound has been found to induce cell cycle arrest at the sub-G1 and G2/M phase . The cell cycle is the process by which cells grow and divide. Disrupting the cell cycle can prevent cancer cells from dividing and growing .
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . CuAAC is a type of click chemistry, which is a reliable, high yielding, and versatile reaction that is used in drug discovery and materials science .
作用機序
Target of Action
The compound “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” primarily targets a class-I isoform of Histone Deacetylases (HDACs), specifically HDAC2 . HDACs are a group of enzymes that remove acetyl groups from lysine residues in the tails of histone proteins . They are deeply involved in a number of cell-related processes .
Mode of Action
The interaction of “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” with its target, HDAC2, results in the inhibition of the enzyme . This inhibition is achieved by the compound binding to the active site of the enzyme . The nitrogen atoms of the triazole moiety in the compound actively contribute to this binding .
Biochemical Pathways
By inhibiting HDAC2, “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” affects the acetylation state of histone proteins . This can alter gene expression and impact various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
It is suggested that similar compounds have desirable characteristics for anticancer compounds, implying favorable admet properties .
Result of Action
The action of “1-methyl-3-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one” results in potent inhibition of HDAC2, leading to changes in gene expression . This can result in cytotoxicity in certain cancer cell lines . For instance, similar compounds have shown cytotoxicity up to 8-fold more potent than SAHA in three human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and AsPC-1 (pancreatic cancer) .
特性
IUPAC Name |
1-methyl-3-[4-(triazol-1-yl)piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-7-2-3-12(13(17)20)14(21)18-8-4-11(5-9-18)19-10-6-15-16-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYORJILNVHMPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)
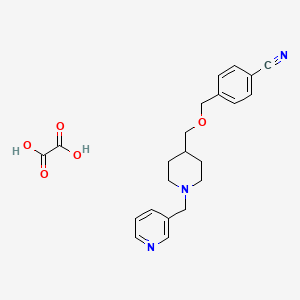
![1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2705794.png)
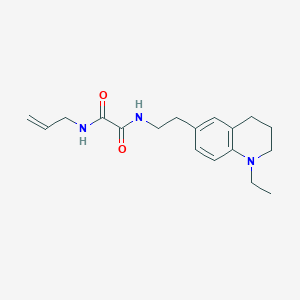
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)
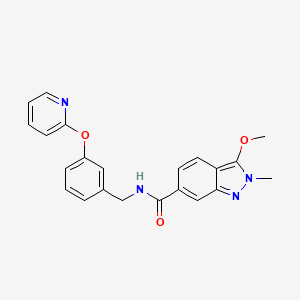
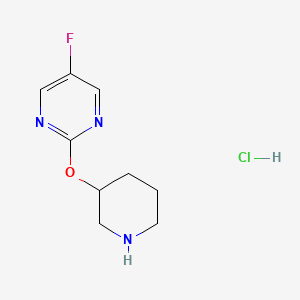
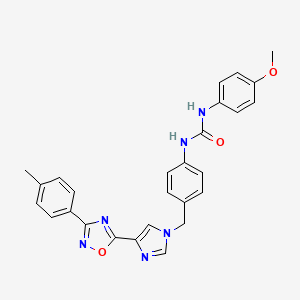
![(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide](/img/structure/B2705807.png)
![Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2705808.png)
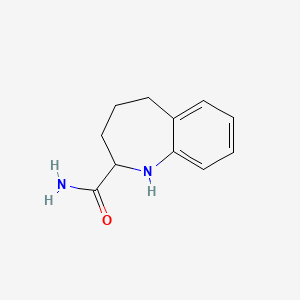
![6-Cyclopropyl-2-{[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2705811.png)
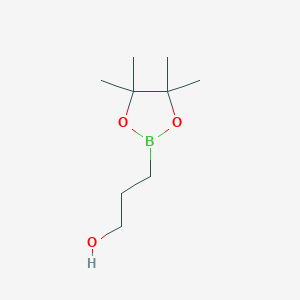
![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)